molecular formula C15H9ClF3NO4S B12285921 Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate CAS No. 61405-48-9

Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate

Cat. No.: B12285921
CAS No.: 61405-48-9
M. Wt: 391.7 g/mol
InChI Key: DDHHWTSFMQJGTH-UHFFFAOYSA-N
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Description

Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate is a synthetic compound characterized by a methyl ester group at the benzoate position, a nitro substituent at the ortho position, and a sulfur-linked (sulfanyl) 2-chloro-4-(trifluoromethyl)phenyl moiety.

Properties

CAS No.

61405-48-9

Molecular Formula

C15H9ClF3NO4S

Molecular Weight

391.7 g/mol

IUPAC Name

methyl 5-[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl-2-nitrobenzoate

InChI

InChI=1S/C15H9ClF3NO4S/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3

InChI Key

DDHHWTSFMQJGTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)thiophenol with methyl 5-bromo-2-nitrobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of the reduced benzoate derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (ACJ)

Key Differences :

  • Functional Group: ACJ replaces the sulfanyl (S-) linkage with a phenoxy (O-) group and lacks the methyl ester, existing as a free carboxylic acid .
  • However, esterification in the target compound may prolong environmental persistence due to slower hydrolysis .
  • Structural Impact : The sulfanyl group in the target compound introduces greater lipophilicity, which could enhance membrane penetration in target organisms.
Property Methyl 5-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate ACJ
Linkage Sulfanyl (S-) Phenoxy (O-)
Solubility Lower water solubility (ester) Higher water solubility (carboxylic acid)
Bioavailability Likely improved foliar absorption Systemic distribution via vasculature

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)

Key Differences :

  • Functional Group: Acifluorfen is structurally analogous to ACJ but lacks the sulfanyl linkage and methyl ester. It is a commercial herbicide targeting protoporphyrinogen oxidase (PPO) in weeds .
  • Activity Profile : The free carboxylic acid in acifluorfen allows for rapid ionization, enhancing its interaction with plant enzymes. The methyl ester in the target compound may act as a proherbicide, requiring enzymatic hydrolysis to release the active acid form .
Property This compound Acifluorfen
Ionization State Neutral (ester) Anionic (carboxylic acid)
Mode of Action Proherbicide (ester hydrolysis required) Direct PPO inhibition
Environmental Persistence Likely longer half-life Shorter half-life due to ionization

Fomesafen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide)

Key Differences :

  • Functional Group: Fomesafen replaces the sulfanyl group with a phenoxy linkage and incorporates a methylsulfonylamide moiety instead of the methyl ester .
  • Stability : The sulfonamide group in fomesafen confers resistance to hydrolysis, making it more stable in alkaline soils compared to the target compound’s ester group, which is prone to enzymatic or chemical degradation .
Property This compound Fomesafen
Hydrolysis Sensitivity High (ester) Low (sulfonamide)
Soil Persistence Moderate High
Target Specificity Broader (potential multi-site action) Specific to PPO enzymes

Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate

Key Differences :

  • Substituents: This analogue features a dichlorophenoxy group instead of the trifluoromethyl-chlorophenyl-sulfanyl moiety .
Property This compound Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate
Electron Withdrawal Strong (CF₃) Moderate (Cl)
Lipophilicity Higher (CF₃ and S-linkage) Lower (Cl and O-linkage)

Biological Activity

Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate, with the molecular formula C15H9ClF3NO4S\text{C}_{15}\text{H}_{9}\text{ClF}_{3}\text{NO}_{4}\text{S}, is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H9ClF3NO4S\text{C}_{15}\text{H}_{9}\text{ClF}_{3}\text{NO}_{4}\text{S}
  • Molecular Weight : 391.7 g/mol
  • CAS Number : 61405-48-9
  • IUPAC Name : this compound

The compound features a trifluoromethyl group, a nitrobenzoate moiety, and a chlorophenyl sulfanyl group, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 2-chloro-4-(trifluoromethyl)thiophenol and methyl 5-bromo-2-nitrobenzoate.
  • Conditions : Reaction under basic conditions (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)
BxPC-3 (pancreatic)0.051
Panc-1 (pancreatic)0.066
WI38 (normal fibroblast)0.36

The lower IC50 values against cancer cells compared to normal cells suggest selective cytotoxicity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A study reported that derivatives containing similar structural motifs exhibited significant antibacterial activity against several pathogens, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL, indicating strong potential for development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Cellular Targets : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular proteins.
  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with DNA or other critical cellular components, leading to apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its anticancer effects .

Case Studies

  • In Vitro Testing Against Pancreatic Cancer :
    • A study evaluated the compound's effects on pancreatic cancer cell lines BxPC-3 and Panc-1, revealing significant inhibition of cell proliferation with IC50 values below 0.1 µM .
  • Antibacterial Screening :
    • Derivatives of the compound were tested against various bacterial strains, showcasing IC50 values that outperformed standard antibiotics like Doxorubicin in specific assays .

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